![molecular formula C21H24N2O2 B5140918 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone
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Overview
Description
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is a quinazolinone derivative that has been synthesized and studied extensively for its pharmacological properties. In
Scientific Research Applications
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and inflammation, including the PI3K/Akt/mTOR pathway and NF-κB signaling. It also has been shown to modulate the activity of neurotransmitters and receptors involved in neurological disorders.
Biochemical and Physiological Effects:
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has been shown to decrease the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its high potency and specificity for its target enzymes and receptors. It also has a relatively low toxicity profile, making it a safe compound for in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action and identify its target enzymes and receptors. Additionally, future studies could focus on optimizing the synthesis method to increase the yield and purity of the compound.
Synthesis Methods
The synthesis of 3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 3-isopropyl-5-methylphenol with 3-chloropropylamine hydrochloride, followed by the reaction with 2-aminobenzamide. The final product is obtained by cyclization of the intermediate compound. The synthesis method has been optimized to increase the yield and purity of the compound.
properties
IUPAC Name |
3-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15(2)17-11-16(3)12-18(13-17)25-10-6-9-23-14-22-20-8-5-4-7-19(20)21(23)24/h4-5,7-8,11-15H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAGRUOIWGSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone |
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